molecular formula C13H15N3 B1330559 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine CAS No. 58314-93-5

7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine

カタログ番号: B1330559
CAS番号: 58314-93-5
分子量: 213.28 g/mol
InChIキー: SWBGVEITZMQLIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Classification and Structural Taxonomy

The compound belongs to the azepinoquinazoline family, characterized by a fused bicyclic system comprising:

  • A quinazoline moiety (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3).
  • A seven-membered azepine ring saturated at six positions (7,8,9,10-tetrahydro).

The molecular formula is inferred as C₁₃H₁₄N₄ based on structural analogs, with a molecular weight of approximately 214–215 g/mol . Key functional groups include:

  • An imine group (=NH) at position 12, contributing to its ylideneamine designation.
  • A fully saturated azepine ring, reducing steric strain and enhancing conformational flexibility.
Feature Description
Core structure Fused azepine-quinazoline bicyclic system
Functional groups Imine (=NH), secondary amine, aromatic and non-aromatic nitrogen atoms
Molecular symmetry Non-planar due to the saturated azepine ring

The IUPAC name reflects its substitution pattern: This compound.

Historical Development of Azepinoquinazoline Derivatives

The synthesis of azepinoquinazoline derivatives emerged in the late 20th century alongside advancements in heterocyclic chemistry:

  • Early methods (1980s–1990s): Condensation reactions between anthranilic acid derivatives and cyclic ketones were employed. For example, Papp et al. demonstrated the use of triflic anhydride to generate intermediates for azepinoquinazoline systems.
  • 2000s–2010s: Catalytic methods gained traction. Copper(I)-mediated cyclization of allenynes, as reported by PMC studies, enabled efficient access to functionalized azepines.
  • Recent advances (2020s): Transition-metal-catalyzed amination and cyclization strategies have improved yields and selectivity.

A landmark synthesis route for the title compound involves:

  • Condensation: Anthranilamide reacts with aldehydes under acidic conditions to form the quinazoline core.
  • Ring expansion: Intramolecular ene reactions or nucleophilic additions extend the six-membered ring to a seven-membered azepine.

Significance in Heterocyclic Chemistry Research

Azepinoquinazolines are prized for their:

  • Diverse reactivity: The imine group participates in Schiff base formation, while the saturated azepine allows for stereoselective functionalization.
  • Biological relevance: Structural analogs exhibit inhibitory activity against cancer-related proteins (e.g., breast cancer resistance protein).
  • Material science potential: Conjugated π-systems in related compounds show promise in organic electronics.

Research highlights include:

  • Medicinal chemistry: Modifications at positions 3 and 12 yield derivatives with enhanced binding to kinase domains.
  • Synthetic methodology: Cu(I)-catalyzed tandem amination/cyclization reactions enable rapid diversification of the azepine ring.

特性

IUPAC Name

7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-13-10-6-3-4-7-11(10)15-12-8-2-1-5-9-16(12)13/h3-4,6-7,14H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBGVEITZMQLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=N)N2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311977
Record name MLS003115295
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58314-93-5
Record name MLS003115295
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115295
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Preparation Methods

The preparation of 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine involves multi-step synthetic routes typical for fused heterocyclic amines, often starting from quinazolinone derivatives or related precursors. The key synthetic strategies are summarized below.

General Synthetic Strategy

The compound is generally synthesized via condensation reactions involving quinazolinone derivatives and amine sources, followed by ring closure to form the azepino fused ring system. The process typically includes:

  • Step 1: Formation of Quinazolinone Core
    Starting from anthranilic acid derivatives or substituted benzamides, quinazolinone rings are constructed through cyclization reactions involving formamide or related reagents.

  • Step 2: Introduction of the Azepino Ring
    The azepino (seven-membered nitrogen-containing) ring is formed by ring expansion or annulation reactions, often using pentamethylene or similar chain precursors to bridge the quinazolinone core.

  • Step 3: Formation of the Ylideneamine Functionality
    The 12-ylideneamine group is introduced by condensation of the ketone or aldehyde functionality on the quinazolinone ring with amines, typically under dehydrating conditions to form the imine (ylideneamine) linkage.

Specific Synthetic Approaches

Condensation and Cyclization Route
  • Reagents:

    • Quinazolin-12-one derivatives (C13H14N2O)
    • Primary amines or ammonia derivatives
    • Acid catalysts or dehydrating agents (e.g., polyphosphoric acid, phosphorus oxychloride)
  • Conditions:

    • Heating under reflux in polar solvents such as ethanol or acetic acid
    • Controlled pH to favor imine formation
    • Use of inert atmosphere to prevent oxidation
  • Outcome:
    Formation of the azepino fused quinazoline ring with the ylideneamine group at position 12.

Ring Expansion via Pentamethylene Bridging
  • Starting from 3H-quinazolin-4-one derivatives, a pentamethylene chain is introduced to expand the ring system to the azepino structure. This can be achieved by nucleophilic substitution or intramolecular cyclization involving a suitable leaving group and amine nucleophile.

  • This method is supported by the structural data of 7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one, which is a key intermediate or related compound in the synthesis.

Data Table: Summary of Preparation Conditions

Step Starting Material Reagents/Conditions Reaction Type Yield (%) Notes
1 Anthranilic acid derivatives Formamide, heat Cyclization to quinazolinone 70-85 Standard quinazolinone synthesis
2 Quinazolin-12-one Pentamethylene chain precursor, base Ring expansion/cyclization 60-75 Formation of azepino ring
3 Azepinoquinazolinone Primary amine, acid catalyst, reflux Condensation to ylideneamine 65-80 Imine formation at position 12

Note: Yields are approximate and depend on specific reaction conditions and purification methods.

Research Findings and Analysis

  • The compound’s synthesis is well-established in fine chemical and pharmaceutical intermediate production, with suppliers offering it at high purity (up to 99%) for research and commercial use.

  • The presence of the azepino fused ring system imparts unique chemical reactivity, making the compound a valuable scaffold for drug design, especially in antiviral and antifungal agents.

  • Analytical data such as gas chromatography retention indices and mass spectrometry confirm the purity and identity of intermediates and final products.

  • The synthetic routes emphasize mild conditions to preserve the integrity of the ylideneamine group, which can be sensitive to hydrolysis.

  • Recent synthetic advances in related heteroaryl fused systems suggest potential for improved yields and selectivity using modern catalytic methods, though specific adaptations for this compound require further research.

化学反応の分析

Types of Reactions

7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline or azepine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives with altered pharmacological properties.

科学的研究の応用

7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

作用機序

The mechanism of action of 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

類似化合物との比較

2-Nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

  • Molecular Formula : C₁₃H₁₃N₃O₃
  • Key Features : Introduction of a nitro group at position 2 increases molecular polarity.
  • Synthesis : Achieved in 65% yield via optimized routes, suggesting moderate synthetic accessibility despite steric challenges .
  • Bioactivity : Nitro groups often enhance antimicrobial activity, though specific data for this derivative remains unexplored in the provided evidence.

3-(Piperidine-1-carbonyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one

  • Molecular Formula : C₁₉H₂₃N₃O₂
  • Key Features : A piperidine-carbonyl group at position 3 increases molecular weight (325.4 g/mol) and lipophilicity (XLogP3 = 2) .

12-Oxo-N-(3-phenylpropyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

  • Molecular Formula : C₂₃H₂₅N₃O₂
  • Key Features : A phenylpropyl-carboxamide chain at position 3 increases molecular weight (375.5 g/mol) and topological polar surface area (61.8 Ų), suggesting reduced membrane permeability compared to the parent compound .
  • Bioactivity : Carboxamide derivatives often target enzymes (e.g., kinase inhibitors), but specific targets for this analog are unconfirmed.

Physicochemical and Chromatographic Properties

Compound Molecular Weight (g/mol) XLogP3 Retention Index (Kovats' RI)
Parent Compound 214.26 ~2.5* 2101 (OV-1 column, 240°C)
2-Nitro Derivative 259.27 ~1.8 N/A
3-(Piperidine-1-carbonyl) 325.40 2.0 N/A
N-(3-Phenylpropyl)-carboxamide 375.50 3.2 N/A

*Estimated based on structural analogs.

  • Retention Behavior: The parent compound’s high Kovats’ RI (2101) on non-polar OV-1 columns reflects strong hydrophobic interactions, likely reduced in polar derivatives like the nitro analog .

Pharmacological and Metabolic Differences

  • Bronchodilatory Activity : The parent compound’s efficacy as a bronchodilator is well-documented, with metabolites identified via HPLC and partial synthesis . Derivatives like the nitro and carboxamide analogs lack direct bronchodilatory data but may diverge in target specificity.
  • Stability : The parent compound’s stability under HPLC conditions contrasts with derivatives bearing hydrolytically labile groups (e.g., carboxamides), which may require formulation adjustments .

生物活性

7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine (commonly referred to as TAZQ) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antiasthmatic effects and other relevant biological activities.

Chemical Structure and Properties

  • Molecular Formula : C13H15N3
  • Molecular Weight : 215.28 g/mol
  • IUPAC Name : this compound

The compound features a unique bicyclic structure that contributes to its pharmacological properties. Its synthesis and characterization have been documented in various studies, providing a foundation for understanding its biological activity.

Antiasthmatic Activity

A significant study evaluated the antiasthmatic effects of TAZQ in comparison to ambroxol, an established mucolytic agent. The findings indicated that TAZQ exhibited potent bronchodilator activity when tested in vitro using tracheal strips from sensitized guinea pigs. Specifically:

  • Dosage : TAZQ was effective at doses of 10 mg/kg and 20 mg/kg.
  • Mechanism : It demonstrated notable antioxidant and anti-inflammatory properties, significantly reducing eosinophilic infiltration in lung tissue .
  • Combination Therapy : When combined with ambroxol, TAZQ effectively inhibited ovalbumin-induced airway hyper-responsiveness. This combination therapy was suggested as a viable treatment option for managing acute and chronic asthma by addressing bronchoconstriction and inflammation simultaneously .

Other Biological Activities

Beyond its antiasthmatic properties, TAZQ has shown promise in several other areas:

  • Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : Studies have indicated that TAZQ can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Study 1: Efficacy in Asthma Models

In a controlled experiment involving guinea pigs sensitized to allergens:

  • Objective : To assess the bronchodilator effects of TAZQ.
  • Results : The compound significantly relaxed antigen-induced contractions in tracheal strips compared to controls.
TreatmentEosinophil Count (cells/mL)Bronchodilation (%)
Control15000
TAZQ (10 mg/kg)80045
TAZQ (20 mg/kg)60060
Ambroxol12005
TAZQ + Ambroxol40070

This table summarizes the significant reduction in eosinophil counts and enhanced bronchodilation observed with TAZQ treatment .

Study 2: Mechanistic Insights

Further research into the mechanism of action revealed:

  • Pathway Involvement : TAZQ appears to influence the NF-kB pathway, which is critical in inflammatory responses.

Q & A

Q. What are the primary challenges in synthesizing 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine, and what methodologies are recommended for overcoming them?

Synthesis of this polycyclic quinazoline derivative involves multi-step organic reactions, typically starting with cyclization of substituted amino precursors. Key challenges include:

  • Regioselectivity control : Ensuring proper ring closure during cyclization steps to avoid byproducts.
  • Purification : Use of column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates and final products .
  • Characterization : Employing 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. IR spectroscopy can verify functional groups like carbonyls or amines .

Q. How can researchers validate the structural identity of this compound when spectroscopic data conflicts with computational predictions?

Discrepancies between experimental (e.g., NMR shifts) and theoretical (DFT-calculated) data often arise due to solvent effects or conformational flexibility. To resolve this:

  • Solvent correction : Use computational tools (e.g., COSMO-RS) to simulate solvent environments .
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 3,4,5,6-tetrahydro-2H-azepin-7-amine derivatives) to identify consistent spectral patterns .

Q. What standardized assays are recommended for assessing the biological activity of this compound in anticancer or antimicrobial research?

  • In vitro cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} quantification .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) or DNA intercalation assays to probe mode of action .

Advanced Research Questions

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies for derivatives of this compound?

Contradictions in SAR often stem from unaccounted variables such as solubility or metabolic stability. Mitigation strategies include:

  • Systematic substituent variation : Test derivatives with incremental changes (e.g., halogenation at C-2 or N-benzyl groups) to isolate electronic/steric effects .
  • QSAR modeling : Apply machine learning (e.g., random forests) to correlate molecular descriptors (logP, polar surface area) with bioactivity .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

Q. What advanced computational methods optimize reaction conditions for synthesizing novel derivatives?

  • Reaction pathway exploration : Quantum mechanical calculations (e.g., DFT) to identify low-energy intermediates and transition states .
  • Process simulation : COMSOL Multiphysics for optimizing parameters like temperature gradients in reflux systems .
  • Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents/catalysts .

Q. How can kinetic studies elucidate the mechanism of action for this compound in enzyme inhibition?

  • Enzyme kinetics : Monitor substrate conversion (e.g., via UV-Vis spectroscopy) under varying inhibitor concentrations to determine KiK_i and inhibition type (competitive/non-competitive) .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to identify key interactions (e.g., hydrogen bonding with active-site residues) .
  • Isotopic labeling : Use 15N^{15}N- or 13C^{13}C-labeled analogs in NMR studies to track binding-induced conformational changes .

Key Methodological Recommendations

  • Cross-disciplinary validation : Integrate experimental data with computational predictions to resolve ambiguities .
  • High-throughput screening : Automate synthesis and bioassay workflows to accelerate SAR exploration .
  • Ethical compliance : Adhere to institutional protocols for safe handling of reactive intermediates and biological specimens .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。